![molecular formula C14H16N4O5S2 B536851 3-methoxy-N-[5-(morpholin-4-ylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B536851.png)
3-methoxy-N-[5-(morpholin-4-ylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NCGC00120943 is an agonist for human Resolvin D1 Receptor DRV1 with pro-resolving functions.
Applications De Recherche Scientifique
Photodynamic Therapy Application
- Zinc Phthalocyanine Derivatives : A study explored zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including a structure related to 3-methoxy-N-[5-(morpholin-4-ylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide. These compounds have shown potential in photodynamic therapy, particularly for cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative and Antimicrobial Properties
- Schiff Bases from 1,3,4-thiadiazole : A series of Schiff bases derived from 1,3,4-thiadiazole compounds, similar in structure to the chemical , were synthesized and demonstrated significant antiproliferative and antimicrobial activities. Some compounds showed strong antimicrobial activity against certain bacteria and exhibited cytotoxicity on cancer cell lines, suggesting potential as chemotherapeutic agents (Gür et al., 2020).
Anticonvulsant Agents
- Thiadiazolyl and Thiazolidinonyl Quinazolin-4(3H)-ones : Compounds with a thiadiazol-2-yl structure, akin to the compound , were synthesized and evaluated for anticonvulsant activity. Among these, certain compounds demonstrated significant effectiveness, suggesting their potential use as anticonvulsant agents (Archana, Srivastava, & Kumar, 2002).
Anti-Inflammatory and Analgesic Agents
- Benzodifuranyl and Thiazolopyrimidines : Novel benzodifuranyl compounds containing the thiadiazole moiety were synthesized and displayed significant anti-inflammatory and analgesic activities. This finding suggests the therapeutic potential of such compounds in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Nematocidal Activity
- Oxadiazole Derivatives with Thiadiazole Amide : A study on oxadiazole derivatives containing a thiadiazole amide group, similar in structure to the compound , showed promising nematocidal activity against certain nematodes. This suggests potential agricultural applications in controlling nematode pests (Liu, Wang, Zhou, & Gan, 2022).
PI3K Inhibitors and Anticancer Agents
- Sulfonamino-Benzamides as PI3K Inhibitors : Research on compounds structurally related to 3-methoxy-N-[5-(morpholin-4-ylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide demonstrated potent antiproliferative activities and acted as PI3K inhibitors. These findings highlight their potential as anticancer agents (Shao et al., 2014).
Propriétés
Nom du produit |
3-methoxy-N-[5-(morpholin-4-ylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide |
|---|---|
Formule moléculaire |
C14H16N4O5S2 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
3-Methoxy-N-(5-morpholin-4-ylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H16N4O5S2/c1-22-11-4-2-3-10(9-11)12(19)15-13-16-17-14(24-13)25(20,21)18-5-7-23-8-6-18/h2-4,9H,5-8H2,1H3,(H,15,16,19) |
Clé InChI |
XQEPRBSXMBWBMG-UHFFFAOYSA-N |
SMILES |
O=C(NC1=NN=C(S(=O)(N2CCOCC2)=O)S1)C3=CC=CC(OC)=C3 |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)N3CCOCC3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NCGC-00120943; NCGC 00120943; NCGC00120943; C1A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B536827.png)
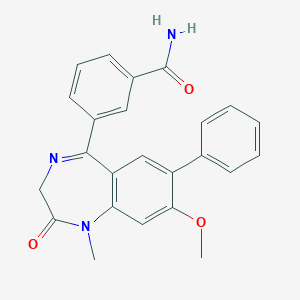
![Benzonitrile, 3,3'-[(2-oxo-1,3-cyclohexanediylidene)dimethylidyne]bis-(9CI)](/img/structure/B537185.png)
![4-[1-Butyl-4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;iodide](/img/structure/B537403.png)
![N,N'-bis[[1-amino-3-(1,3-dioxoisoindol-2-yl)propylidene]amino]pentanediamide](/img/structure/B537568.png)
![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B537580.png)
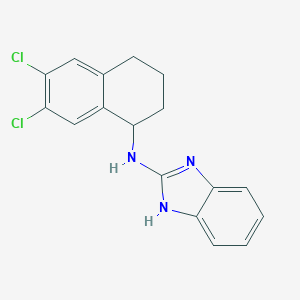
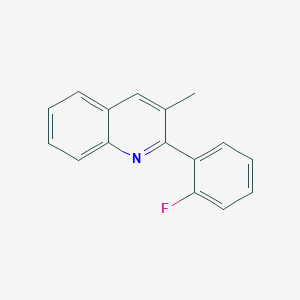
![2'-[(6-Oxo-5,6-Dihydrophenanthridin-3-Yl)carbamoyl][1,1'-Biphenyl]-2-Carboxylic Acid](/img/structure/B537674.png)
![1-[(E)-4-chlorobut-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride](/img/structure/B537710.png)
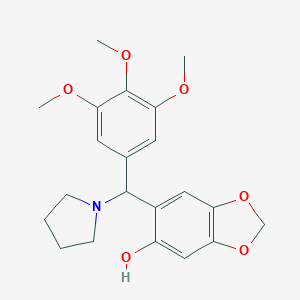
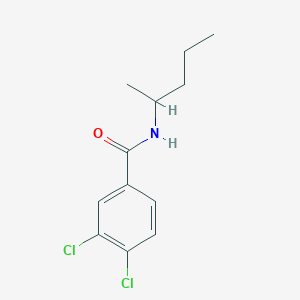

![6-Benzylthio-4-(p-chlorophenyl)amino-3-(benzothiazol-2-yl)me thylene pyrazolo[3,4-d]pyrimidine](/img/structure/B537764.png)